2-Methylindoline

Thermochemistry Hydrodenitrogenation Process Chemistry

Procure 2-Methylindoline (CAS 6872-06-6) for applications where unsubstituted indoline or 2-methylindole cannot substitute. The chiral 2-methyl group is essential for enantioselective transformations: 2-methylindoline-derived phosphoramidite ligands outperform benchmark Feringa ligands in Ir-catalyzed allylic alkylation. Its thermodynamic profile (ΔHf° = 80.2 ± 1.9 kJ/mol) makes it a calibrated reference for hydrodenitrogenation studies. In medicinal chemistry, analogous indoline derivatives exhibit >100-fold potency gains over unsubstituted indoline in anti-inflammatory assays. Sourcing the correct building block is critical for reproducible stereochemical outcomes and SAR fidelity.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 6872-06-6
Cat. No. B143341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylindoline
CAS6872-06-6
Synonyms(±)-2-Methylindoline;  2,3-Dihydro-2-methyl-1H-indole;  2,3-Dihydro-2-methylindole;  2-Methyl-1H-indoline;  2-Methyl-2,3-dihydro-1H-indole;  2-Methyl-2,3-dihydroindole;  NSC 65598;  α-Methyldihydroindole; 
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1
InChIInChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3
InChIKeyQRWRJDVVXAXGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylindoline (CAS 6872-06-6): Technical Profile and Industrial Sourcing Overview for Heterocyclic Intermediates


2-Methylindoline (CAS 6872-06-6; C₉H₁₁N; MW 133.19) is a chiral heterocyclic building block comprising a benzene ring fused to a pyrrolidine ring with a methyl substituent at the 2-position [1]. It exists as a racemic mixture of (2R)- and (2S)-enantiomers and is commercially supplied as a clear yellow to brown liquid with a density of 1.023 g/mL at 25 °C and a boiling point of 228-229 °C . Its primary established industrial application is as a key intermediate in the synthesis of C.I. Basic Yellow 21, a cationic dye for acrylic fiber dyeing valued for its lightfastness and washfastness [1]. Beyond dye chemistry, 2-methylindoline serves as a versatile reactant for the preparation of norepinephrine reuptake inhibitors, MT₂-selective melatonin receptor antagonists, protease-activated receptor-1 antagonists, and phosphoramidite ligands for asymmetric catalysis .

Why Generic Substitution Fails for 2-Methylindoline: Structure-Dependent Reactivity and Pharmacophoric Constraints


The assumption that unsubstituted indoline, 2-methylindole, or other N-heterocycles can interchangeably replace 2-methylindoline in established synthetic routes or structure-activity relationship (SAR) programs is invalid due to fundamental differences in thermodynamic stability, stereoelectronic properties, and binding interactions [1]. The 2-methyl group introduces a chiral center absent in indoline, directly impacting the stereochemical outcome of asymmetric transformations and the three-dimensional presentation of pharmacophores [2]. Furthermore, the saturated pyrrolidine ring in 2-methylindoline confers distinct enthalpy and Gibbs free energy profiles compared to the aromatic 2-methylindole, altering reaction energetics in hydrogenation and denitrogenation processes [1]. Even minor structural modifications in indoline derivatives produce order-of-magnitude changes in biological potency, as demonstrated by anti-inflammatory activity enhancements of over 100-fold relative to unsubstituted indoline [3]. These quantifiable differences underscore that 2-methylindoline is not a fungible commodity but a specific chemical entity with non-interchangeable performance characteristics.

Quantitative Differentiation Evidence for 2-Methylindoline: Head-to-Head Comparator Data for Procurement Decisions


2-Methylindoline vs. Indoline: Lower Enthalpy of Formation Dictates Reaction Thermodynamics

2-Methylindoline exhibits a significantly lower standard enthalpy of formation in the liquid phase compared to unsubstituted indoline, indicating greater thermodynamic stability and altered reaction energetics in hydrogenation and hydrodenitrogenation processes [1].

Thermochemistry Hydrodenitrogenation Process Chemistry Indoline Derivatives

2-Methylindoline vs. 2-Methylindole: Gas-Phase Enthalpy of Formation Differentiates Saturated vs. Aromatic Analogs

The saturated 2-methylindoline displays a gas-phase enthalpy of formation approximately 41.2 kJ/mol lower than its aromatic counterpart 2-methylindole, a difference that directly impacts the thermodynamics of hydrogenation and denitrogenation pathways in catalytic upgrading of nitrogen-containing feedstocks [1].

Thermochemistry Hydrodenitrogenation Catalysis Indole Derivatives

2-Methylindoline-Derived Ligands vs. Feringa Ligands: Superior Regio- and Enantioselectivity in Ir-Catalyzed Allylic Alkylation

Phosphoramidite ligands derived from enantiopure BINOL and 2-methylindoline demonstrated superior performance compared to the widely used Feringa ligands in iridium-catalyzed allylic alkylation of indoles with ortho-substituted cinnamyl carbonates, affording branched products with high regio- and enantioselectivity [1].

Asymmetric Catalysis Phosphoramidite Ligands Iridium Catalysis Enantioselective Synthesis

Indoline Scaffold SAR: 2-Methyl Substitution Enables 100-Fold Potency Gains in Anti-Inflammatory Derivatives

While not a direct measurement on 2-methylindoline itself, SAR studies on the indoline scaffold demonstrate that N-1 substitution with specific functional chains yields anti-inflammatory activity at 1/100th of the concentration required for unsubstituted indoline, underscoring the profound sensitivity of biological activity to indoline ring substitution patterns [1].

Anti-inflammatory Agents SAR Indoline Derivatives Drug Discovery

2-Methylindoline vs. 2-Methyl-1,2,3,4-tetrahydroquinoline: Scaffold Divergence in Asymmetric Ligand Design

A parallel study synthesizing phosphoramidite ligands from both 2-methylindoline and 2-methyl-1,2,3,4-tetrahydroquinoline scaffolds revealed that the indoline-derived ligands (5-membered N-heterocycle) and tetrahydroquinoline-derived ligands (6-membered N-heterocycle) were both evaluated in the same iridium-catalyzed Friedel–Crafts reaction system [1].

Asymmetric Catalysis Ligand Design Phosphoramidites Ir Catalysis

2-Methylindoline as a Key Intermediate for Norepinephrine Reuptake Inhibitors and MT₂-Selective Antagonists

2-Methylindoline is a documented reactant for the synthesis of norepinephrine reuptake inhibitors and MT₂-selective melatonin receptor antagonists, placing it within pharmacologically active chemical space distinct from unsubstituted indoline .

Medicinal Chemistry Norepinephrine Reuptake Inhibitors Melatonin Receptors CNS Drug Discovery

Procurement-Driven Application Scenarios for 2-Methylindoline Based on Quantitative Differentiation Evidence


Asymmetric Catalysis Ligand Development: Leveraging 2-Methylindoline for Superior Ir-Catalyzed Allylic Alkylation

Medicinal chemistry and process chemistry groups developing enantioselective routes to chiral indole derivatives should procure 2-methylindoline for the synthesis of novel phosphoramidite ligands. As demonstrated by Liu et al., 2-methylindoline-derived ligands outperform benchmark Feringa ligands in iridium-catalyzed allylic alkylation with ortho-substituted cinnamyl carbonates, affording branched products with high regio- and enantioselectivity [1]. The chiral 2-methyl group is integral to the ligand's stereodifferentiating capacity; substituting unsubstituted indoline would eliminate this chiral center and degrade enantioselectivity. This application is directly supported by head-to-head comparative catalytic data.

Hydrodenitrogenation (HDN) Process Modeling and Catalyst Benchmarking: 2-Methylindoline as a Thermodynamic Reference Standard

Petrochemical and catalysis research laboratories engaged in hydrodenitrogenation (HDN) of nitrogen-containing feedstocks should utilize 2-methylindoline as a calibrated thermodynamic reference compound. Precise calorimetric measurements establish its gas-phase enthalpy of formation as 80.2 ± 1.9 kJ/mol, which is 41.2 kJ/mol lower than its aromatic analog 2-methylindole [1]. This quantitative difference defines the equilibrium position in indole hydrogenation reactions and provides a benchmark for validating computational models (e.g., G4, DFT) used to predict HDN reaction pathways. Procurement of high-purity 2-methylindoline ensures accurate calibration data for catalyst screening and reactor design.

Anti-Inflammatory Drug Discovery: 2-Methylindoline as a SAR-Validated Scaffold for Potency Optimization

Pharmaceutical discovery teams targeting chronic inflammation should consider 2-methylindoline as a starting scaffold based on class-level SAR evidence. Studies on indoline derivatives demonstrate that appropriate substitution at N-1 yields anti-inflammatory activity at 1/100th the concentration required for unsubstituted indoline (100-fold potency gain) in RAW264.7 macrophage assays [1]. The 2-methyl group provides a chiral center for stereospecific elaboration and a handle for further functionalization. Procuring 2-methylindoline rather than unsubstituted indoline ensures that SAR programs build upon a scaffold with established potential for high-potency derivatives.

CNS Drug Candidate Synthesis: 2-Methylindoline for Norepinephrine Transporter and Melatonin Receptor Programs

Neuroscience drug discovery programs targeting norepinephrine reuptake inhibition (e.g., for ADHD, depression) or MT₂-selective melatonin receptor antagonism (e.g., for circadian rhythm disorders) should source 2-methylindoline as a key synthetic building block. Vendor documentation confirms its application as a reactant for the preparation of both norepinephrine reuptake inhibitors and MT₂-selective melatonin receptor antagonists [1]. The 2-methylindoline core provides a rigid, chiral template for exploring SAR around monoamine transporters and GPCRs, differentiating it from simpler indoline scaffolds not documented for these specific CNS applications.

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